(2-FLUOROPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE

Description

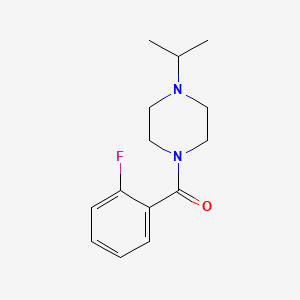

(2-Fluorophenyl)(4-isopropylpiperazino)methanone is a fluorinated aromatic ketone featuring a 2-fluorophenyl group linked to a 4-isopropylpiperazine moiety via a methanone bridge. This structure combines a halogenated aromatic system with a substituted piperazine ring, which is common in pharmaceuticals targeting neurological and metabolic pathways. Key physicochemical properties include a density of 1.675 g·cm⁻³ and crystallization in the orthorhombic space group Pbc2 (1), as observed in structurally related compounds .

Properties

IUPAC Name |

(2-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPZQZHHLLBXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE typically involves the acylation of 4-isopropylpiperazine with 2-fluorobenzoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(2-FLUOROPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe to study receptor-ligand interactions. The fluorophenyl group may enhance binding affinity to specific receptors, providing insights into molecular mechanisms.

Medicine

The compound has been explored for its therapeutic effects , particularly:

- Anti-inflammatory properties : Preliminary studies suggest it may modulate inflammatory pathways.

- Analgesic effects : Research indicates potential pain-relieving properties through interaction with pain receptors.

Case Studies and Research Findings

- Study on Receptor Binding : A study demonstrated that derivatives of this compound exhibited selective binding to certain GPCRs, suggesting potential use in targeted therapies for neurological disorders .

- Anti-cancer Properties : Research indicated that modifications of this compound could inhibit cell proliferation in cancer cell lines, highlighting its potential as an anti-cancer agent through the inhibition of key kinases involved in tumor growth .

- Material Science Applications : Investigations into the use of this compound in developing advanced materials showed promising results in enhancing the properties of polymers used in biomedical applications.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)(4-ISOPROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical distinctions between the target compound and its analogs:

| Compound Name | Structural Features | Biological Activity (IC₅₀) | Physicochemical Properties | Synthesis/Purification |

|---|---|---|---|---|

| (2-Fluorophenyl)(4-isopropylpiperazino)methanone | 2-fluorophenyl, 4-isopropylpiperazine, methanone bridge | Not reported | Density: 1.675 g·cm⁻³; Orthorhombic crystallization | Likely involves piperazine alkylation and fluorophenyl coupling |

| 5-(2-Fluorophenyl)-oxazol-3-ylmethanone (5a) | 2-fluorophenyl, oxazole ring, 4-phenylpiperazine | BChE inhibitor (51.66 µM) | Not reported | Solid-phase synthesis; purification via cation exchange cartridges |

| 4-Cyclopropyl-5-(2-fluorophenyl)dihydrothiazole derivatives | 2-fluorophenyl, cyclopropyl, thiazole ring | Anticancer/antimicrobial (varies) | Thermal stability influenced by H-bonding | Condensation of carbonyl compounds with thiosemicarbazide |

| JWH-307 ([5-(2-fluorophenyl)pyrrol-3-yl]naphthalenyl-methanone) | 2-fluorophenyl, pyrrole, naphthalene | Synthetic cannabinoid receptor agonist | High lipophilicity | Multi-step aryl coupling reactions |

| (2-Fluorophenyl)(1-methyl-4-piperidinyl)methanone | 2-fluorophenyl, 1-methylpiperidine | Not reported | Higher basicity (piperidine vs. piperazine) | Piperidine alkylation and fluorophenyl ketone formation |

Key Observations

Biological Activity: Compound 5a () exhibits selective butyrylcholinesterase (BChE) inhibition, attributed to its oxazole ring and phenylpiperazine group. The target compound lacks reported activity, suggesting structural modifications (e.g., isopropylpiperazine vs. phenylpiperazine) may alter target specificity . JWH-307 () targets cannabinoid receptors, emphasizing the role of naphthalene in receptor binding—a feature absent in the target compound .

Thermal and Crystallographic Properties: Derivatives with extensive hydrogen-bonding networks (e.g., tetrazole-based compounds in ) decompose at higher temperatures (247–288°C).

Synthetic Approaches :

- Piperazine-based analogs (e.g., 5a) often employ solid-phase extraction with cation exchange cartridges (), whereas thiazole derivatives () require condensation reactions .

Substituent Effects: Piperazine vs. Fluorophenyl Positioning: 2-fluorine substitution is conserved across analogs (e.g., 5a, JWH-307) for electronic effects, but meta- or para-fluorine (e.g., JWH-368) may alter receptor interactions .

Biological Activity

(2-Fluorophenyl)(4-isopropylpiperazino)methanone, a compound featuring a fluorinated phenyl ring and a piperazine moiety, has garnered attention for its potential biological activities. This article explores the compound's pharmacological profile, focusing on its interactions with various biological targets, including monoamine oxidase (MAO) inhibition and cannabinoid receptor activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This molecular formula indicates the presence of a fluorine atom, which is known to influence biological activity through electronic effects and steric hindrance.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the significance of similar compounds in inhibiting monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. For instance, a series of pyridazinones containing the (2-fluorophenyl) piperazine moiety were synthesized and evaluated for their MAO inhibitory activities. Among these, certain derivatives showed potent inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

Table 1: MAO Inhibition Potency of Related Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T3 | 1.57 | 4.19 | 107.4 |

| T6 | 0.0071 | 0.013 | 120.8 |

The selectivity index is particularly noteworthy as it indicates the preference for MAO-B inhibition over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.

2. Cannabinoid Receptor Binding

Another area of interest is the binding affinity of compounds related to this compound towards cannabinoid receptors. A related compound demonstrated selective binding to the cannabinoid receptor type 1 (CB1) with a Ki value of 220 nM, suggesting that modifications in the piperazine structure can yield compounds with significant therapeutic potential in modulating endocannabinoid signaling pathways .

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of similar piperazine derivatives revealed that compounds exhibiting MAO-B inhibition also displayed antioxidant properties. These findings suggest that such compounds could be beneficial in preventing oxidative stress-related neuronal damage .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that substituents on the phenyl ring significantly affect the biological activity of these compounds. For example, halogen substitutions enhance MAO-B inhibition potency compared to non-substituted analogs, emphasizing the importance of molecular modifications in drug design .

Q & A

Q. What advanced techniques are critical for elucidating the metabolic pathways of this compound?

- Methodological Answer :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor to identify Phase I metabolites .

- HR-MS/MS : Fragment ions (e.g., m/z 218 → 121 for fluorophenyl cleavage) map metabolic hotspots .

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.